Cas no 97005-07-7 (Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate)

Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester
- MFCD24842643
- 97005-07-7
- Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate
-
- MDL: MFCD24842643
- Inchi: InChI=1S/C10H6O6/c1-14-8(11)5-2-3-6-7(4-5)16-10(13)9(12)15-6/h2-4H,1H3
- InChI Key: PJSAXGJJJABBLS-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 222.01643791Da
- Monoisotopic Mass: 222.01643791Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 78.9Ų
Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB279326-1 g |
2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester; . |
97005-07-7 | 1 g |
€280.00 | 2023-07-20 | ||
abcr | AB279326-5g |
2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester; . |
97005-07-7 | 5g |
€590.00 | 2025-02-19 | ||
abcr | AB279326-5 g |
2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester; . |
97005-07-7 | 5 g |
€590.00 | 2023-07-20 | ||
abcr | AB279326-1g |
2,3-Dihydro-2,3-dioxo-1,4-benzodioxin-6-carboxylic acid methyl ester; . |
97005-07-7 | 1g |
€280.00 | 2025-02-19 |
Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate Related Literature
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Additional information on Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate
Research Update on Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate (CAS: 97005-07-7): Recent Advances and Applications
Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate (CAS: 97005-07-7) is a heterocyclic compound with significant potential in pharmaceutical and chemical research. Recent studies have explored its synthesis, biological activity, and applications in drug development. This research briefing provides an overview of the latest findings related to this compound, focusing on its structural properties, synthetic pathways, and emerging therapeutic uses.
One of the key advancements in the synthesis of Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate involves the optimization of catalytic processes to improve yield and purity. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel palladium-catalyzed coupling reaction that significantly enhances the efficiency of its production. This method not only reduces the use of hazardous reagents but also aligns with green chemistry principles, making it a promising approach for industrial-scale applications.
In terms of biological activity, recent research has highlighted the compound's potential as a scaffold for developing anti-inflammatory and anticancer agents. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. These findings suggest its utility in designing next-generation nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects.
Additionally, computational studies have been employed to predict the binding affinity of Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate derivatives with various biological targets. Molecular docking simulations, as described in a 2024 European Journal of Medicinal Chemistry article, revealed strong interactions with oncogenic proteins, further supporting its potential in oncology research. These insights are paving the way for the development of targeted therapies with improved efficacy and specificity.
Despite these promising developments, challenges remain in the clinical translation of Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate-based compounds. Issues such as bioavailability, metabolic stability, and toxicity profiles require further investigation. Ongoing research is addressing these gaps through advanced formulation strategies and preclinical testing, as highlighted in a recent review published in Expert Opinion on Drug Discovery (2024).
In conclusion, Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate (CAS: 97005-07-7) continues to be a compound of significant interest in the field of medicinal chemistry. Its versatile structure and promising biological activities make it a valuable candidate for further exploration. Future studies should focus on optimizing its pharmacological properties and advancing it through the drug development pipeline to realize its full therapeutic potential.
97005-07-7 (Methyl 2,3-dioxo-1,4-benzodioxine-6-carboxylate) Related Products
- 2228093-38-5(tert-butyl 2-(1-aminocyclobutyl)morpholine-4-carboxylate)
- 1361118-67-3(2-(4-Methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride)
- 1291450-87-7(2-3-(2-methoxyethoxy)phenylacetic acid)
- 2228322-26-5(1-1-(quinolin-3-yl)cyclopropylethan-1-ol)
- 2378502-31-7(2-Chloro-4-cyano-1-fluorosulfonyloxybenzene)
- 2228287-79-2(3-(3,5-difluoropyridin-4-yl)methylpiperidin-3-ol)
- 1823885-13-7(4-Chloro-5,7-difluoro-2-methylquinazoline)
- 1017411-45-8(5-(4-fluoro-3-methylphenyl)-1,2-oxazole-3-carboxylic acid)
- 1361572-18-0(6-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1595965-00-6(7-chloro-3-methyl-1-benzofuran)
